1-Methylquinolinium chloride
Description
1-Methylquinolinium chloride (C₁₁H₁₀ClN) is a quaternary ammonium salt derived from quinoline, featuring a methyl group substituted at the nitrogen atom of the heterocyclic ring. Its molecular weight is 191.66 g/mol, and it serves as a versatile scaffold in synthetic chemistry due to its cationic nature and planar aromatic structure. The compound is synthesized via alkylation of quinoline with methyl iodide or other methylating agents under controlled conditions .
Key applications include its role as a precursor for antibacterial agents, nonlinear optical (NLO) materials, and analytical reagents. Its structural adaptability allows functionalization at various positions (e.g., C-2, C-4) to tune physicochemical and biological properties .
Properties
CAS No. |
2525-21-5 |
|---|---|
Molecular Formula |
C10H10ClN |
Molecular Weight |
179.64 g/mol |
IUPAC Name |
1-methylquinolin-1-ium;chloride |
InChI |
InChI=1S/C10H10N.ClH/c1-11-8-4-6-9-5-2-3-7-10(9)11;/h2-8H,1H3;1H/q+1;/p-1 |
InChI Key |
FDZXBERTWXBXIP-UHFFFAOYSA-M |
SMILES |
C[N+]1=CC=CC2=CC=CC=C21.[Cl-] |
Canonical SMILES |
C[N+]1=CC=CC2=CC=CC=C21.[Cl-] |
Other CAS No. |
2525-21-5 |
Related CAS |
21979-19-1 (Parent) |
Synonyms |
1-methylquinolinium 1-methylquinolinium bromide 1-methylquinolinium chloride 1-methylquinolinium hydroxide 1-methylquinolinium iodide 1-methylquinolinium mesylate 1-methylquinolinium monopicrate 1-methylquinolinium pentaiodide 1-methylquinolinium perchlorate 1-methylquinolinium tetrafluoroborate (1-) 1-methylquinolinium triiodide |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- N-Substituents (e.g., benzyl, naphthylmethyl) increase molecular weight and hydrophobicity, enhancing membrane permeability in antibacterial applications .
- C-2 vs. C-4 Methyl Substitution : While antibacterial activity remains similar between C-2 and C-4 methyl derivatives, optical properties vary significantly. For example, C-4 methyl derivatives exhibit stronger NLO responses due to altered dipole alignment .
- Styryl Functionalization: Derivatives like 2-(p-dimethylaminostyryl)-1-methylquinolinium chloride show solvatochromism and are used as iodine analyzers due to their charge-transfer properties .
Physicochemical Properties
| Compound Name | Solubility | Melting Point (°C) | Stability |
|---|---|---|---|
| This compound | Water, polar solvents | 220–225 (dec.) | Stable under dry conditions |
| 1-Benzylquinolinium chloride | DCM, DMSO | 198–200 | Hygroscopic |
| 1-(1-Naphthylmethyl)quinolinium chloride | THF, chloroform | 185–188 | Light-sensitive |
| 2-(p-Dimethylaminostyryl)-1-methylquinolinium chloride | Methanol, acetone | 250–255 (dec.) | Sensitive to oxidation |
Key Findings :
- Hydrophobicity : Naphthylmethyl and benzyl substituents reduce aqueous solubility but improve lipid bilayer interaction, critical for antimicrobial activity .
- Thermal Stability : Styryl-substituted derivatives decompose at higher temperatures, limiting their use in high-temperature NLO applications .
Key Findings :
Key Findings :
- Quinolinium Salts: Generally require standard lab precautions, but benzyl-substituted derivatives may lack comprehensive toxicity data .
Q & A
Q. How to ethically incorporate prior work into studies on this compound?
- Guidelines : Cite foundational methods (e.g., SHELX refinement in ) and disclose modifications. Use plagiarism-checking software for literature reviews, and avoid "citation stacking" .
- Reproducibility : Share raw spectral data (e.g., NMR FID files) in repositories like Zenodo to facilitate independent verification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
